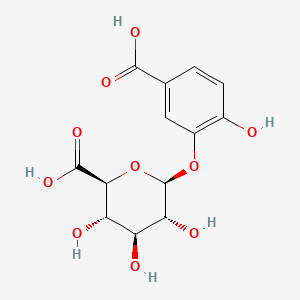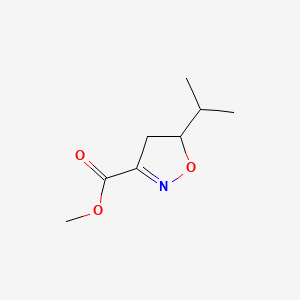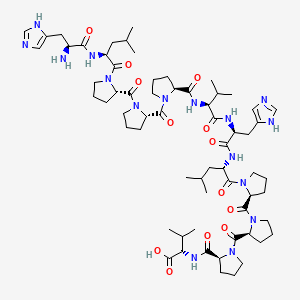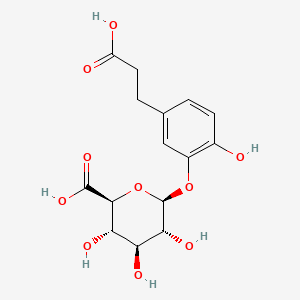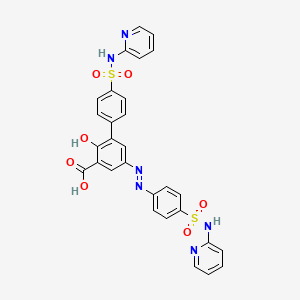
2-Hydroxy-4'-(pyridin-2-ylsulfamoyl)-5-(2-(4-(pyridin-2-ylsulfamoyl)phenyl)diazenyl)biphenyl-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-4'-(pyridin-2-ylsulfamoyl)-5-(2-(4-(pyridin-2-ylsulfamoyl)phenyl)diazenyl)biphenyl-3-carboxylic acid, also known as 2-Hydroxy-4'-(pyridin-2-ylsulfamoyl)-5-(2-(4-(pyridin-2-ylsulfamoyl)phenyl)diazenyl)biphenyl-3-carboxylic acid, is a useful research compound. Its molecular formula is C29H22N6O7S2 and its molecular weight is 630.65. The purity is usually 95%.
BenchChem offers high-quality 2-Hydroxy-4'-(pyridin-2-ylsulfamoyl)-5-(2-(4-(pyridin-2-ylsulfamoyl)phenyl)diazenyl)biphenyl-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-4'-(pyridin-2-ylsulfamoyl)-5-(2-(4-(pyridin-2-ylsulfamoyl)phenyl)diazenyl)biphenyl-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Inhibition of xc⁻ Transporter-mediated Cystine Uptake
A series of sulfasalazine analogs, including compounds structurally related to the specified chemical, were synthesized and tested for their ability to block the cystine-glutamate antiporter system xc⁻. These analogs were designed to inhibit cystine uptake by cells, potentially offering a pharmacological profile suitable for in vivo studies of diseases where cystine accumulation is detrimental. The research showed that modifications to sulfasalazine, such as replacing the diazo group with an alkyne group and maintaining the carboxylate group, could yield potent inhibitors of the xc⁻ system, suggesting a role for these compounds in studying cystine-glutamate exchange mechanisms (Shukla et al., 2011).
Catalytic Alcohol Oxidation
Sulfonated Schiff base copper(II) complexes, potentially including derivatives or analogs of the mentioned chemical, have been shown to serve as efficient and selective catalysts for the oxidation of alcohols to ketones and aldehydes under solvent-free conditions. These findings highlight the potential of such complexes in green chemistry applications, where the selective oxidation of alcohols using environmentally friendly catalysts is of significant interest. The research demonstrates the versatility of these complexes in catalyzing the oxidation of various alcohols, offering insights into their mechanism and potential for broader application in synthetic chemistry (Hazra et al., 2015).
Novel Pyrido and Pyrazolo Pyrimidine Derivatives
The synthesis and characterization of novel derivatives incorporating pyrido and pyrazolo pyrimidine moieties, related to the specified chemical structure, have been explored for potential applications in various fields, including materials science and pharmaceuticals. These compounds exhibit interesting structural features that may lend them to applications in drug development and the design of novel materials with specific optical or electronic properties (Sanad et al., 2018).
Supramolecular Chemistry and Coordination Polymers
Research into the structural diversity and properties of coordination polymers constructed from flexible carboxylate linkers and pyridyl co-linkers, which may include molecules structurally similar to the specified chemical, has led to the discovery of materials with potential applications in sensing, catalysis, and material science. These studies highlight the role of such compounds in the development of new materials with tunable properties, including fluorescence sensing of nitroaromatics, which is important for environmental monitoring and security applications (Gupta et al., 2017).
Eigenschaften
IUPAC Name |
2-hydroxy-3-[4-(pyridin-2-ylsulfamoyl)phenyl]-5-[[4-(pyridin-2-ylsulfamoyl)phenyl]diazenyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22N6O7S2/c36-28-24(19-7-11-22(12-8-19)43(39,40)34-26-5-1-3-15-30-26)17-21(18-25(28)29(37)38)33-32-20-9-13-23(14-10-20)44(41,42)35-27-6-2-4-16-31-27/h1-18,36H,(H,30,34)(H,31,35)(H,37,38) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JISAHTSZQJGNHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)C3=C(C(=CC(=C3)N=NC4=CC=C(C=C4)S(=O)(=O)NC5=CC=CC=N5)C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22N6O7S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-4'-(pyridin-2-ylsulfamoyl)-5-(2-(4-(pyridin-2-ylsulfamoyl)phenyl)diazenyl)biphenyl-3-carboxylic acid | |
CAS RN |
1391062-34-2 |
Source


|
| Record name | 2-Hydroxy-4'-(pyridin-2-ylsulfamoyl)-5-(2-(4-(pyridin-2-ylsulfamoyl)phenyl)diazenyl)biphenyl-3-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391062342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

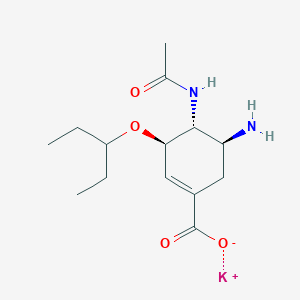
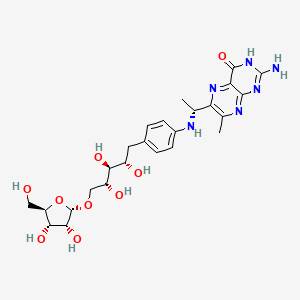

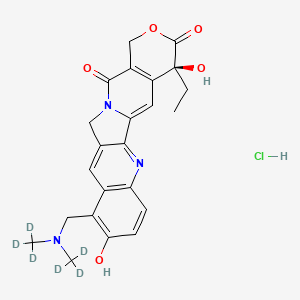
![4-[(E)-2-Carboxyethenyl]phenyl beta-D-glucopyranosiduronic acid](/img/structure/B586563.png)


